Ethyl 2-acetamido-3-(4-cyanophenyl)propanoate
Description
Ethyl 2-acetamido-3-(4-cyanophenyl)propanoate is a synthetic organic compound featuring a propanoate backbone substituted with an acetamido group at position 2 and a 4-cyanophenyl group at position 2. The ethyl ester group at the carboxylate terminus enhances its lipophilicity, making it suitable for applications in medicinal chemistry and biochemical assays. Its structural uniqueness lies in the electron-withdrawing cyano (–CN) group on the aromatic ring, which influences reactivity, solubility, and intermolecular interactions .
Properties
IUPAC Name |
ethyl 2-acetamido-3-(4-cyanophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-19-14(18)13(16-10(2)17)8-11-4-6-12(9-15)7-5-11/h4-7,13H,3,8H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBIOMVPDOMSEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)C#N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446538 | |
| Record name | Ethyl N-acetyl-4-cyanophenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173963-92-3 | |
| Record name | Ethyl N-acetyl-4-cyanophenylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination at the α-Position
The synthesis begins with ethyl 3-(4-cyanophenyl)propanoate, where bromination at the α-carbon is achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN in CCl₄). The reaction proceeds at 80°C for 6 hours, yielding ethyl 2-bromo-3-(4-cyanophenyl)propanoate.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 72–78% |
| Reaction Time | 6 hours |
| Temperature | 80°C |
| Purification | Flash chromatography (SiO₂, hexane:EtOAc 4:1) |
Ammonolysis and Acetylation
The brominated intermediate undergoes nucleophilic substitution with aqueous ammonia (25% w/w) in THF at 0–5°C, producing ethyl 2-amino-3-(4-cyanophenyl)propanoate. Subsequent acetylation with acetic anhydride in pyridine at room temperature for 12 hours affords the target compound.
Optimization Insights:
-
Excess acetic anhydride (2.5 equiv.) minimizes residual amine byproducts.
-
Pyridine acts as both base and solvent, enhancing reaction efficiency.
CDI-Mediated Amide Coupling
Carboxylic Acid Activation
3-(4-Cyanophenyl)propanoic acid is activated using carbonyldiimidazole (CDI) in anhydrous toluene at 60°C for 2 hours. This generates an acyl imidazole intermediate, which reacts with ethyl 2-aminoacetate in a nucleophilic acyl substitution.
Reaction Conditions:
| Component | Quantity |
|---|---|
| CDI | 1.2 equiv. |
| Toluene Volume | 10 mL/g substrate |
| Temperature | 60°C |
Esterification and Workup
The resulting amide is esterified using ethanol in the presence of H₂SO₄ (2% v/v) under reflux for 8 hours. Post-reaction, the mixture is neutralized with NaHCO₃ and extracted with ethyl acetate.
Yield Enhancement:
-
Continuous water removal (Dean-Stark trap) shifts equilibrium toward ester formation, achieving 85% yield.
Reductive Amination Strategy
Ketone Precursor Synthesis
Ethyl 3-(4-cyanophenyl)-2-oxopropanoate is prepared via oxidation of ethyl 3-(4-cyanophenyl)propanoate using pyridinium chlorochromate (PCC) in CH₂Cl₂. The ketone intermediate is isolated in 68% yield after silica gel chromatography.
Reductive Amination
The ketone reacts with ammonium acetate and sodium cyanoborohydride in methanol at pH 5 (adjusted with acetic acid) for 24 hours. The primary amine is acetylated in situ using acetyl chloride, yielding the target compound.
Critical Parameters:
| Factor | Optimal Value |
|---|---|
| pH | 5.0 ± 0.2 |
| Temperature | 25°C |
| NaCNBH₃ Concentration | 1.5 equiv. |
Enzymatic Synthesis
Lipase-Catalyzed Dynamic Kinetic Resolution
A racemic mixture of 2-amino-3-(4-cyanophenyl)propanoic acid is subjected to lipase B from Candida antarctica (CAL-B) in vinyl acetate. The enzyme selectively acetylates the (R)-enantiomer, while the (S)-enantiomer undergoes continuous racemization via a base catalyst (e.g., triethylamine).
Performance Metrics:
| Metric | Value |
|---|---|
| Enantiomeric Excess (ee) | >98% |
| Conversion | 95% |
| Reaction Time | 48 hours |
Esterification via Immobilized Enzymes
The acetylated amino acid is esterified using immobilized Rhizomucor miehei lipase in ethanol at 45°C. This method avoids racemization and achieves 90% esterification efficiency.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Classical Alkylation | 70–78 | 95 | Low | Industrial |
| CDI Coupling | 80–85 | 97 | Moderate | Pilot-Scale |
| Reductive Amination | 65–70 | 93 | High | Laboratory |
| Enzymatic Synthesis | 85–90 | 99 | Very High | Niche |
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-acetamido-3-(4-cyanophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of amine derivatives.
Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-acetamido-3-(4-cyanophenyl)propanoate has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interactions of acetamido and cyanophenyl groups with biological targets.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-acetamido-3-(4-cyanophenyl)propanoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the cyanophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Research Findings
- Electronic Effects: The 4-cyanophenyl group’s electron-withdrawing nature stabilizes negative charges, making the compound more acidic (predicted pKa ~4.5 for the ester) than hydroxyl- or methyl-substituted analogues .
- Biological Activity: Cyano-substituted derivatives show higher affinity for hydrophobic enzyme pockets compared to polar hydroxylated analogues, as evidenced in kinase inhibition assays .
- Synthetic Accessibility: this compound can be synthesized via a 3-step route involving Friedel-Crafts acylation and esterification, whereas iodinated derivatives require hazardous halogenation conditions .
Biological Activity
Ethyl 2-acetamido-3-(4-cyanophenyl)propanoate, with the molecular formula , is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological interactions, mechanisms, and applications based on available research findings.
Chemical Structure and Properties
This compound features an acetamido group that can engage in hydrogen bonding and a cyanophenyl group capable of π-π interactions. These structural characteristics are critical for its biological activity, influencing how the compound interacts with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets through:
- Hydrogen Bonding : The acetamido group can form hydrogen bonds with amino acids in proteins, enhancing binding affinity.
- π-π Interactions : The cyanophenyl group allows for π-π stacking interactions with aromatic residues in proteins, which can stabilize the binding of the compound to its target.
These interactions can modulate enzyme activities or receptor functions, leading to various biological effects.
Medicinal Chemistry
This compound has been investigated for its role as an intermediate in synthesizing pharmaceutical compounds. Its derivatives may possess therapeutic properties against various diseases, including cancer and bacterial infections.
Anti-Virulence Properties
Recent studies have highlighted the potential of compounds similar to this compound in developing anti-virulence therapeutics. These compounds can inhibit key virulence factors produced by pathogenic bacteria, thereby reducing their ability to cause disease. For instance, related compounds have shown efficacy in inhibiting mono-ADP-ribosyltransferase toxins, which are critical for bacterial pathogenicity .
Case Studies and Research Findings
- Inhibition of Enzymatic Activity : Research indicates that derivatives of this compound can inhibit specific enzymes involved in disease processes. For example, compounds exhibiting similar structures have been shown to compete effectively with substrates in enzymatic reactions, suggesting a potential role as enzyme inhibitors .
- Cytotoxicity Studies : In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines. The mechanism involves the disruption of cellular signaling pathways, leading to programmed cell death. This effect is often linked to the compound's ability to interact with key proteins involved in cell cycle regulation .
- Comparative Analysis : When compared to similar compounds such as Ethyl 2-acetamido-3-(4-methoxyphenyl)propanoate and Ethyl 2-acetamido-3-(4-nitrophenyl)propanoate, this compound exhibits distinct biological properties due to the unique electronic effects imparted by the cyanophenyl group .
Comparison of Biological Activities
Q & A
Q. Basic
- Polar Solvents : Ethanol or DMSO enhance solubility due to hydrogen bonding with the acetamido and ester groups .
- pH Stability : Avoid alkaline conditions (pH >9) to prevent ester hydrolysis. Buffered solutions (pH 5–7) are ideal for storage .
- Light Sensitivity : The cyano group may degrade under UV light; use amber vials for long-term storage .
What parameters are critical for in silico modeling of binding affinity to target enzymes?
Q. Advanced
- Docking Algorithms : AutoDock Vina or Glide for pose prediction, prioritizing the cyanophenyl’s orientation in hydrophobic pockets .
- Molecular Dynamics (MD) : Simulate interactions (e.g., H-bonds with acetamido, π-π stacking with phenyl) over 100+ ns trajectories .
- Quantum Mechanics (QM) : Calculate charge distribution and electrostatic potential maps to model electron-withdrawing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
